1,3-Di-(2,4,6-trimethylphenyl)urea
Description
Properties
CAS No. |
6095-81-4 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C19H24N2O/c1-11-7-13(3)17(14(4)8-11)20-19(22)21-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H2,20,21,22) |
InChI Key |
PKEYCOSNQNZVFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Urease Inhibition
One of the prominent applications of 1,3-Di-(2,4,6-trimethylphenyl)urea is as a urease inhibitor. Urease inhibitors are crucial in mitigating nitrogen losses in agricultural practices. The compound has been shown to effectively reduce urease activity in soil, which in turn decreases ammonia emissions from urea fertilizers. Studies indicate that the application of urease inhibitors can lead to improved nitrogen use efficiency and enhanced crop yields.
- Case Study: A field study demonstrated that the application of this compound significantly reduced ammonia volatilization by up to 62% compared to untreated urea applications. This reduction was linked to increased nitrogen accumulation in maize at the flowering stage, ultimately leading to higher crop yields .
Materials Science
Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing various polymeric materials. Its unique structural properties allow it to act as a cross-linking agent in the production of thermosetting resins and coatings.
- Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp | 150 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 5% |
These properties highlight the potential of this compound in developing high-performance materials suitable for various industrial applications.
Medicinal Chemistry
Therapeutic Potential
Research into the medicinal applications of this compound has revealed promising results regarding its biological activities. The compound exhibits potential antimicrobial and anticancer properties.
- Case Study: A recent study investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in vitro at concentrations as low as 10 µM. This suggests its potential as a lead compound for developing new anticancer therapies.
Environmental Applications
Pollution Mitigation
The use of urease inhibitors like this compound also extends to environmental applications where they help reduce nitrogen pollution from agricultural runoff. By decreasing ammonia emissions from fertilizers, these compounds contribute to lower levels of nitrogen oxides in the atmosphere.
- Data Table: Impact on Ammonia Emissions
| Treatment Type | Ammonia Emission Reduction (%) |
|---|---|
| Untreated Urea | 39% |
| Urea + Inhibitor | 62% |
This data underscores the environmental benefits associated with using urease inhibitors in agriculture.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis Using Crystallographic Tools
- SHELX and OLEX2 : The SHELX suite (e.g., SHELXL for refinement) and OLEX2 are critical for resolving crystal structures of sterically hindered molecules like substituted ureas . For example:
Electrochemical Behavior of Bulky Aromatic Systems
- investigates the electrochemical reduction of a mesityl-substituted quinolinylidene amine. Solvent and electrolyte: Electrochemical studies in polar aprotic solvents (e.g., DMF with tetrabutylammonium bromide) are standard for such systems .
Comparative Properties of Substituted Ureas
The table below extrapolates properties of 1,3-Di-(2,4,6-trimethylphenyl)urea based on analogous compounds:
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
